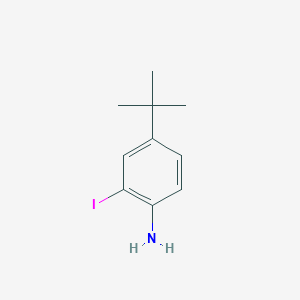

4-(Tert-butyl)-2-iodoaniline

Übersicht

Beschreibung

4-(Tert-butyl)-2-iodoaniline is a useful research compound. Its molecular formula is C10H14IN and its molecular weight is 275.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Palladium-catalyzed Carbonylation

4-(Tert-butyl)-2-iodoaniline derivatives have been used as bifunctional substrates in palladium-catalyzed carbonylation. This process synthesizes various compounds depending on the substituents. For instance, when methyl or hydrogen is in the 4-position, 2-aryl-benzo[d][1,3]oxazin-4-one derivatives are formed. However, when there are chloro, bromo, cyano, or nitro groups in the same position, dibenzo[b, f][1,5]-diazocine-6,12-dione derivatives are produced. The presence of primary and secondary amines like tert-butylamine and amino acid methyl esters as N-nucleophiles results in 2-ketocarboxamides through aminocarbonylation with double carbon monoxide insertion (Ács et al., 2006).

Synthesis of Fluorinated Organic Paramagnetic Building Blocks

New stable polyfluorinated nitroxide radicals for cross-coupling reactions were prepared from perfluoroiodobenzene. The reaction with tert-butylamine under autoclaving conditions led to the formation of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline, which is crucial in the entire process. The fluorinated tert-butyl iodophenyl nitroxide was found to form a one-dimensional assembly of radicals in a solid state through N–O···I halogen bonds, showing its potential for various applications (Politanskaya et al., 2020).

Synthesis of Perfluoro-tert-butyl 4-Hydroxyproline

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline were synthesized in steps incorporating a perfluoro-tert-butyl group with nine chemically equivalent fluorines. These amino acids were used in model α-helical and polyproline helix peptides, demonstrating distinct conformational preferences and were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as t-butylhydroquinone, have been found to interact with hemagglutinin in influenza a virus

Mode of Action

Related compounds like t-butylhydroquinone and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity . The exact interaction of these compounds with their targets and the resulting changes are still under investigation.

Biochemical Pathways

The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

For instance, a study on a pyrrole carboxamide ERK5 Kinase Domain Inhibitor, which contains a tert-butyl group, discussed the optimization of potency and in vitro pharmacokinetic parameters .

Result of Action

Related compounds like t-butylhydroquinone and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity .

Action Environment

It’s worth noting that certain chemicals with a tert-butyl group have been classified as persistent, bioaccumulative, and toxic (pbt) chemicals, indicating that they can build up in the environment over time and potentially pose risks for exposed populations .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-tert-butyl-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJKVBYMDRNYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

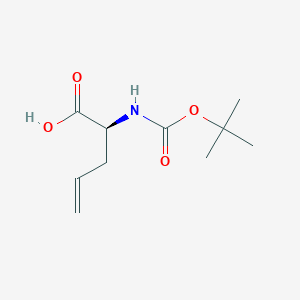

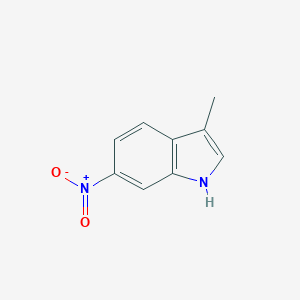

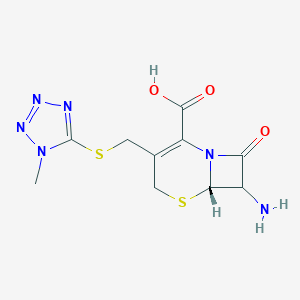

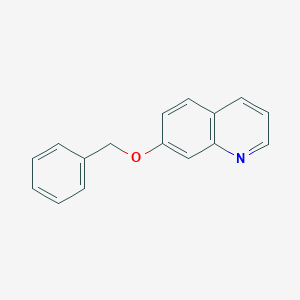

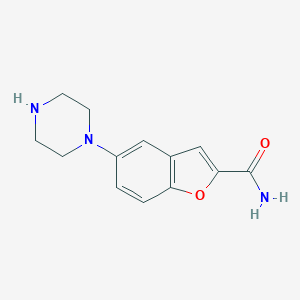

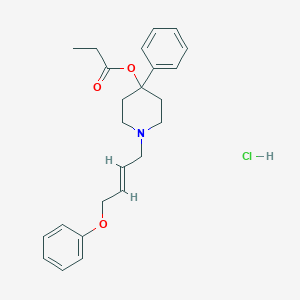

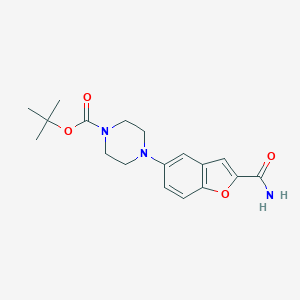

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)